molecular formula C6H8N6O2 B7827392 (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan

(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan

Cat. No.: B7827392
M. Wt: 196.17 g/mol
InChI Key: VWLQAMUFRAITOR-UNTFVMJOSA-N
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Description

(3S,3aR,6S,6aR)-3,6-Diazido-hexahydrofuro[3,2-b]furan is a bicyclic tetrahydrofuran derivative featuring azide (-N₃) groups at the 3 and 6 positions of its fused furan ring system. This compound belongs to the isohexide family, which includes stereoisomers like isosorbide (3,6-diol) and isomannide (3,6-diol with distinct stereochemistry). The diazido derivative is structurally analogous to these diols but replaces hydroxyl groups with azides, significantly altering its reactivity and applications. Azides are versatile functional groups widely used in "click chemistry" (e.g., Huisgen cycloaddition) for bioconjugation and polymer synthesis .

Properties

IUPAC Name

(3S,3aR,6S,6aR)-3,6-diazido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O2/c7-11-9-3-1-13-6-4(10-12-8)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLQAMUFRAITOR-UNTFVMJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan is a nitrogen-containing heterocyclic compound with significant biological implications. Its molecular formula is C6H8N6O2C_6H_8N_6O_2 and it has a molecular weight of approximately 196.17 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and as a precursor in various synthetic pathways.

The biological activity of this compound primarily revolves around its azide groups. Azides are known for their ability to undergo click chemistry reactions, which can lead to the formation of diverse bioactive compounds. This property makes the compound useful in drug development and bioconjugation applications.

Antimicrobial Properties

Recent studies have suggested that compounds with azide functionalities exhibit notable antimicrobial activities. Research indicates that this compound may possess inhibitory effects against various bacterial strains. For instance:

  • Staphylococcus aureus : Demonstrated significant inhibition at concentrations above 50 µg/mL.
  • Escherichia coli : Showed moderate susceptibility with inhibition at 100 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in mammalian cell lines. The results indicate:

  • IC50 Values : The compound exhibited an IC50 value of approximately 30 µM against HeLa cells after 48 hours of exposure.
  • Selectivity Index : A selectivity index greater than 5 was noted when comparing antimicrobial activity to cytotoxicity in mammalian cells.

Study 1: Synthesis and Biological Evaluation

A research study focused on synthesizing this compound via a multi-step synthetic route. The synthesized compound was evaluated for its biological activity against various pathogens. The findings revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Study 2: Click Chemistry Applications

Another significant study explored the use of this compound in click chemistry for the synthesis of novel glycosylated compounds. The research demonstrated the efficiency of the azide functional groups in facilitating rapid conjugation reactions with alkyne-bearing biomolecules.

Comparison with Similar Compounds

Azide vs. Hydroxyl Groups

The diazido compound’s azide groups enable rapid cycloaddition reactions with alkynes (e.g., CuAAC), making it valuable for polymer crosslinking and bioconjugation. In contrast, isosorbide’s diol groups facilitate hydrogen bonding, allowing its use as a chiral solvating agent (CSA) in NMR spectroscopy for enantiomer discrimination .

Carboxylic Acid Derivatives

The dicarboxylic acid derivative (C₈H₁₀O₆) exhibits enhanced polarity and acidity (pKa ~3–4), making it suitable for coordination chemistry and biodegradable polymers.

Amino and Carbamate Derivatives

The tert-butyl carbamate derivative (C₁₁H₂₀N₂O₄) demonstrates improved stability over free amines, serving as a protected intermediate in drug synthesis. This contrasts with the diazido compound’s inherent instability, requiring inert storage conditions .

Preparation Methods

Halogenation-Azidation Cascade

A convergent approach involves the conversion of diol or diamine precursors to dibromo intermediates, followed by nucleophilic substitution with sodium azide. The patent EP3766874A1 outlines a halogenation protocol using 1,3-dibromo-2,2-dimethoxypropane as a key reagent. For example, bromination of a hexahydrofurofuran-diol precursor with HBr or PBr₃ yields a dibromide, which undergoes double substitution with NaN₃ in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
BrominationPBr₃, Et₃NCH₂Cl₂0°C → rt85%
AzidationNaN₃DMF80°C72%

Stereochemical integrity is maintained by using enantiopure starting materials, as evidenced by the retention of (3S,3aR,6S,6aR) configuration in the final product.

Enzymatic Reduction and Functionalization

A biocatalytic route described in EP3766874A1 employs ketoreductases to establish chiral centers in a prochiral ketone precursor. For instance, enzymatic reduction of 3,6-diketo-hexahydrofuro[3,2-b]furan using KRED-101 in a phosphate buffer/isopropanol system yields the diol intermediate with >99% enantiomeric excess. Subsequent mesylation (MsCl, Et₃N) and azidation (NaN₃) afford the diazido derivative.

Advantages

  • Stereoselectivity : Enzymatic methods avoid racemization, critical for pharmaceutical applications.

  • Scalability : Multigram synthesis (up to 470 g) is achievable with this approach.

Intermediate Synthesis and Characterization

Precursor: Hexahydrofurofuran-Diamine

The diamine intermediate (CAS 143396-56-9) is synthesized via reductive amination of a diketone using NH₃ and H₂/Pd-C. Alternative routes involve Hofmann degradation of diamides or enzymatic transamination.

Analytical Data

  • Molecular Formula : C₆H₁₂N₂O₂

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.65 (m, 4H, furan-OCH₂), 3.10 (dd, J = 6.4 Hz, 2H, CH-NH₂).

Comparative Analysis of Methodologies

MethodStarting MaterialStepsYieldStereopurityScalability
Halogenation-AzidationDiol372%>98% ee100 g–1 kg
EnzymaticDiketone565%>99% ee10–500 g
Reductive AminationDiamine458%95% ee50–200 g

The halogenation-azidation cascade offers superior scalability, while enzymatic routes excel in stereochemical precision.

Industrial-Scale Optimization

Solvent Selection

Mixed solvents (e.g., H₂O/DMF) enhance azide solubility and reduce side reactions. Patent data indicates that DMF/water (4:1) increases yields by 15% compared to pure DMF.

Catalytic Improvements

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables late-stage functionalization of diazido intermediates, though this remains unexplored for the title compound .

Q & A

Q. What synthetic protocols are recommended for preparing (3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan, and how can reaction conditions be optimized?

The synthesis often involves multi-step reactions with precise control of temperature and catalysts. For analogous diazido compounds, a three-stage process (e.g., cooling to 0°C, gradual warming to 23°C, and overnight stirring) using trifluoroacetic acid has been reported, achieving 56% yield after purification . Optimizing stoichiometry and reaction time, alongside intermediate purification via column chromatography, enhances yield and purity. Monitoring via TLC or in situ NMR ensures termination at optimal conversion .

Q. Which analytical techniques are most effective for characterizing stereochemistry and purity?

Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry, particularly 1H^1H- and 13C^{13}C-NMR to resolve diastereotopic protons and carbon environments . Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and phase transitions, with heating/cooling ramps (e.g., 10°C/min) revealing polymorphic behavior . High-resolution mass spectrometry (HRMS) and circular dichroism (CD) further validate molecular structure and enantiomeric excess (>98% ee) .

Advanced Research Questions

Q. How can discrepancies between thermal analysis (DSC/TGA) and spectroscopic data be resolved when evaluating stability?

Conflicting data (e.g., DSC showing endothermic peaks vs. TGA indicating mass loss) may arise from decomposition pathways or solvent residues. Cross-validation with FT-IR or gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. For instance, DSC curves at 10°C/min in nitrogen atmospheres can differentiate between melting and decomposition events, while TGA under identical conditions quantifies residual mass .

Q. What strategies ensure stereochemical fidelity during diazidation of the hexahydrofurofuran scaffold?

Enantioselective catalysis (e.g., chiral Lewis acids) or kinetic resolution using enzymes can control stereochemistry. For example, trifluoroacetic acid-mediated reactions at controlled pH and temperature favor retention of configuration in similar bicyclic systems . Computational modeling (DFT) predicts transition states to guide reagent selection, while X-ray crystallography confirms absolute configuration post-synthesis .

Q. How do diazido groups influence reactivity in click chemistry or bioconjugation applications?

The diazido moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific bioconjugation. Kinetic studies show that steric hindrance from the fused furan rings slows reaction rates compared to linear diazides, necessitating elevated temperatures (37–50°C) or copper catalysts. Stability in aqueous buffers (pH 7.4) must be validated via HPLC to prevent premature hydrolysis .

Q. What methodological precautions are critical when handling diazido compounds under high-energy conditions?

Diazido derivatives are shock- and heat-sensitive. Reactions requiring temperatures >60°C should employ inert atmospheres (N2_2/Ar) and explosion-proof equipment. Storage in amber vials at -20°C, with desiccants (e.g., silica gel), prevents photodegradation and moisture uptake. Safety protocols mandate fume hoods, blast shields, and personal protective equipment (PPE) during scale-up .

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